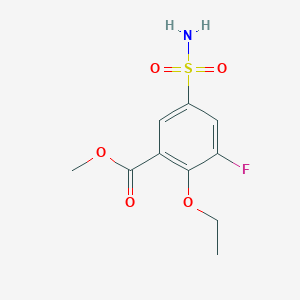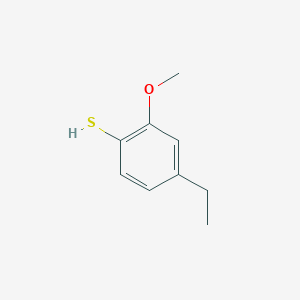
4-Ethyl-2-methoxybenzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-methoxybenzene-1-thiol is an aromatic thiol compound characterized by the presence of an ethyl group, a methoxy group, and a thiol group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aromatic thiols, including 4-ethyl-2-methoxybenzene-1-thiol, can be achieved through several methods:
Reaction with Elemental Sulfur: One classical method involves the reaction of arenes with elemental sulfur or its inorganic derivatives in the presence of catalysts such as anhydrous aluminum chloride (AlCl3) at elevated temperatures (75-130°C).
Grignard Reagents: Another method involves the reaction of aryl magnesium halides with elemental sulfur, followed by the decomposition of the resulting halothiolates with diluted acids or water.
Copper-Catalyzed Cross-Coupling: Aryl iodides can undergo a copper(I) iodide (CuI)-catalyzed cross-coupling reaction with elemental sulfur in the presence of potassium carbonate (K2CO3) at 90°C, followed by reduction with sodium borohydride (NaBH4) or triphenylphosphine.
Industrial Production Methods
Industrial production methods for aromatic thiols often involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide (H2S) or other sulfur-containing compounds . These methods are optimized for large-scale production and may involve continuous flow reactors and advanced catalytic systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-methoxybenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions ortho and para to the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under elevated temperatures.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Nucleophilic Substitution: Phenolic compounds or other substituted aromatic derivatives.
Applications De Recherche Scientifique
4-Ethyl-2-methoxybenzene-1-thiol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industrial Chemistry: It is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-ethyl-2-methoxybenzene-1-thiol involves its thiol group, which can act as a nucleophile in various chemical reactions. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical bonds and the modification of molecular structures . The benzene ring’s substituents can influence the reactivity and selectivity of these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzene-1-thiol: Lacks the ethyl group, making it less hydrophobic.
4-Ethylbenzene-1-thiol: Lacks the methoxy group, affecting its electron-donating properties.
2-Methoxybenzene-1-thiol: Lacks the ethyl group and has different steric and electronic effects.
Uniqueness
4-Ethyl-2-methoxybenzene-1-thiol is unique due to the combined presence of the ethyl and methoxy groups, which influence its chemical reactivity and physical properties. The ethyl group increases hydrophobicity, while the methoxy group acts as an electron-donating group, affecting the compound’s reactivity in electrophilic and nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C9H12OS |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
4-ethyl-2-methoxybenzenethiol |
InChI |
InChI=1S/C9H12OS/c1-3-7-4-5-9(11)8(6-7)10-2/h4-6,11H,3H2,1-2H3 |
Clé InChI |
DQQMJUBRSQMHHV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)S)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


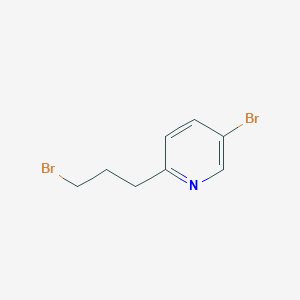
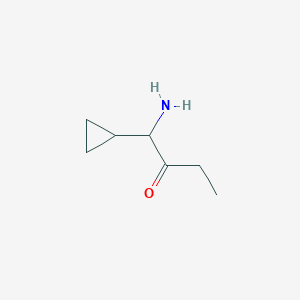
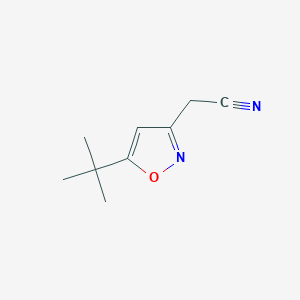
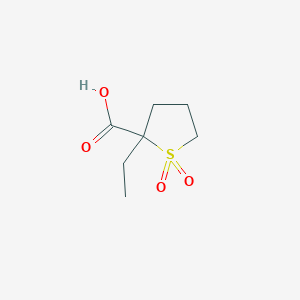
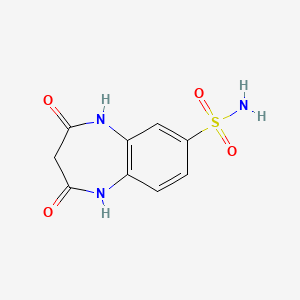
![2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile](/img/structure/B13161770.png)
![3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13161771.png)
![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)
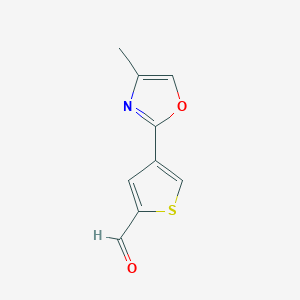
![2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13161792.png)

![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13161807.png)
![2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13161809.png)
